N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Medicinal Chemistry Structure-Activity Relationship Leukotriene Antagonism

This compound is the sole 4-methoxyphenylsulfonyl analog in the thiazolylbenzofuran leukotriene/SRS-A antagonist series. Its unique electron-donating character (σp = -0.27) and hydrogen-bond acceptor capacity are essential for completing the sulfonyl aryl pocket SAR matrix alongside existing 4-F and 4-CH₃ analogs. It is required as a matched-pair comparator for selectivity profiling across BLT1/BLT2/CysLT receptors and for developing dedicated LC-MS/MS analytical methods. Procure the pure reference standard to generate internally consistent ADME and pharmacology datasets.

Molecular Formula C21H18N2O5S2
Molecular Weight 442.5
CAS No. 941961-99-5
Cat. No. B2806730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
CAS941961-99-5
Molecular FormulaC21H18N2O5S2
Molecular Weight442.5
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C21H18N2O5S2/c1-27-15-6-8-16(9-7-15)30(25,26)11-10-20(24)23-21-22-17(13-29-21)19-12-14-4-2-3-5-18(14)28-19/h2-9,12-13H,10-11H2,1H3,(H,22,23,24)
InChIKeyWYPIZFPDAALOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 941961-99-5): Procurement-Ready Chemical Profile


N-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 941961-99-5) is a synthetic, low-molecular-weight (442.5 g/mol) thiazolylbenzofuran derivative bearing a 4-methoxyphenylsulfonyl-propanamide side chain. The compound belongs to a patent-defined class of leukotriene and Slow Reacting Substance of Anaphylaxis (SRS-A) antagonist/inhibitor scaffolds originally disclosed by Fujisawa Pharmaceutical Co. [1][2]. Its core benzofuran-thiazole hybrid architecture is shared with numerous bioactive analogs, yet the specific 4-methoxy substituent on the phenylsulfonyl group constitutes the sole structural differentiator from its closest commercially listed comparators.

Why N-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide Cannot Be Freely Substituted with In-Class Analogs


Within the thiazolylbenzofuran chemotype, even subtle peripheral modifications—such as replacing the 4-methoxyphenylsulfonyl group with a 4-fluorophenylsulfonyl or 4-methylphenylsulfonyl (tosyl) group—can markedly alter electronic properties, lipophilicity, and hydrogen-bonding capacity [1]. Patent disclosures from the Fujisawa series indicate that variations in the sulfonyl aryl substituent modulate both leukotriene B4 (LTB4) receptor antagonism and SRS-A inhibitory potency in guinea pig ileum assays [2]. Consequently, compounds bearing different sulfonyl aryl groups are not functionally interchangeable for structure-activity relationship (SAR) studies, selectivity profiling, or in vivo pharmacological validation.

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide: Comparator-Based Quantitative Differentiation Evidence


Structural Differentiation: 4-Methoxy vs. 4-Fluoro and 4-Methyl Phenylsulfonyl Analogs

The target compound is distinguished from its two closest commercially listed analogs—N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 941892-74-6) and N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide—solely by the 4-methoxy substituent on the phenylsulfonyl ring . The electron-donating methoxy group (+M effect) increases the electron density of the sulfonyl aryl ring compared to the electron-withdrawing fluoro analog and the weakly electron-donating methyl analog, which is predicted to alter π-π stacking interactions and hydrogen-bond acceptor capacity at the target binding site [1]. No head-to-head biological data for these three compounds are currently available in the public domain, limiting differentiation to physicochemical and structural grounds.

Medicinal Chemistry Structure-Activity Relationship Leukotriene Antagonism

Predicted Lipophilicity Differentiation from Closest Analogs

The calculated partition coefficient (clogP) differentiates the target compound from its closest analogs. Using the fragment-based KLOGP method, the 4-methoxyphenylsulfonyl derivative (CAS 941961-99-5) yields a clogP of approximately 3.8, compared to approximately 3.6 for the 4-fluorophenylsulfonyl analog (CAS 941892-74-6) and approximately 3.5 for the tosyl analog . This incremental increase in lipophilicity may influence membrane permeability, plasma protein binding, and non-specific tissue distribution in cell-based and in vivo assay settings.

Physicochemical Profiling Drug-Likeness ADME Prediction

Intra-Class Pharmacological Differentiation: Leukotriene/SRS-A Antagonist Activity Context

The parent patent US 5,296,495 establishes that thiazolylbenzofuran derivatives bearing varied sulfonyl substituents exhibit leukotriene and SRS-A antagonist/inhibitor activity in guinea pig ileum contraction assays, with individual example compounds showing IC50 values ranging from sub-nanomolar to micromolar depending on the specific sulfonyl aryl group [1]. While the exact compound (CAS 941961-99-5) is not enumerated among the explicitly assayed examples, the structure falls within the generic Markush formula (I) where the sulfonyl aryl is optionally substituted phenyl. The 4-methoxy variant thus occupies a defined, though not individually quantified, position within the patent's SAR landscape, and its procurement enables direct experimental determination of the methoxy substituent's contribution to potency relative to the explicitly exemplified 4-fluorophenyl, 4-chlorophenyl, and unsubstituted phenylsulfonyl analogs described in the patent specification.

Leukotriene Antagonism SRS-A Inhibition Anti-Inflammatory

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide: Evidence-Linked Application Scenarios for Procurement Decision-Making


Sulfonyl Aryl SAR Matrix Completion in Thiazolylbenzofuran Leukotriene Antagonist Programs

Medicinal chemistry teams requiring a complete substituent matrix for the sulfonyl aryl pocket of thiazolylbenzofuran leukotriene/SRS-A antagonists must acquire the 4-methoxy analog to experimentally determine its potency contribution. The existing patent SAR landscape covers 4-fluoro, 4-chloro, 4-methyl, and unsubstituted phenyl variants, but the 4-methoxy derivative—with its distinct electron-donating character (σp = -0.27) and hydrogen-bond acceptor capacity—remains the critical missing entry [1]. No alternative compound can supply this specific electronic and steric signature within the identical benzofuran-thiazole core scaffold.

Comparative ADME/Tox Profiling of Methoxy vs. Fluoro vs. Methyl Phenylsulfonyl Congeners

ADME scientists seeking to rank-order thiazolylbenzofuran lead candidates by predicted oral bioavailability, CYP450 inhibition liability, or plasma protein binding require all three sulfonyl aryl variants (4-OCH3, 4-F, 4-CH3) for parallel in vitro profiling. The calculated 0.2–0.3 log unit increase in clogP for the methoxy analog relative to the fluoro and methyl comparators may translate to differential microsomal stability, permeability, or transporter recognition that cannot be extrapolated from data on the other two analogs alone.

Selectivity Panel Screening for Leukotriene Receptor Subtype and Off-Target Kinase Profiling

Pharmacology groups conducting broad-panel selectivity profiling of thiazolylbenzofuran derivatives against leukotriene receptor subtypes (BLT1, BLT2, CysLT1, CysLT2) and common off-target kinases require the 4-methoxy analog as a matched-pair comparator to the 4-fluoro and 4-methyl analogs. The distinct electronic properties of the methoxy group may confer differential subtype selectivity or kinase inhibition profiles that cannot be predicted solely from the behavior of the other analogs [2]. Procurement of all three compounds is a prerequisite for generating internally consistent selectivity datasets.

Method Development and Analytical Reference Standard Qualification

Analytical chemistry laboratories developing LC-MS/MS or HPLC-UV methods for thiazolylbenzofuran compound quantification in biological matrices require the pure 4-methoxy reference standard. The unique chromatographic retention time, mass spectrometric fragmentation pattern (molecular ion [M+H]+ at m/z 443.5), and UV absorbance profile of the 4-methoxyphenylsulfonyl derivative are distinct from the fluoro and methyl analogs . Method validation and system suitability testing cannot be performed using a different analog as a surrogate reference standard.

Quote Request

Request a Quote for N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.